2-(2,6-Dichlorophenyloxy)-2-imidazoline
Description
Contextualization within the Imidazoline (B1206853) Chemical Class
2-(2,6-Dichlorophenyloxy)-2-imidazoline belongs to the imidazoline chemical class, which are five-membered heterocyclic compounds containing two nitrogen atoms. Formally derived from the reduction of one of the two double bonds in an imidazole (B134444) ring, imidazolines can exist as three different isomers: 2-imidazoline, 3-imidazoline, and 4-imidazoline. The 2-imidazoline structure, characterized by a C=N double bond within the ring, is the most common and widely studied isomer, forming the core of numerous synthetic and natural products.
Imidazoline derivatives are recognized for a wide array of applications, stemming from their unique physicochemical properties. They are extensively used as cationic surfactants in fabric softeners and antistatic agents. nih.gov In industrial settings, they serve as effective corrosion inhibitors for metals. chemicalbook.com Furthermore, the 2-imidazoline ring is a privileged scaffold in medicinal chemistry, appearing in various pharmacologically active agents. chemicalbook.com The versatility of the imidazoline ring allows for substitutions at various positions, leading to a vast library of compounds with diverse chemical and biological profiles.
Academic Significance and Research Landscape for Dichlorophenyl-Substituted Imidazoline Derivatives
The incorporation of a dichlorophenyl group into an imidazoline framework is a hallmark of significant academic and industrial research, primarily driven by the discovery of potent pharmacological activities. The substitution pattern, particularly the 2,6-dichloro motif, is crucial for the biological activity in many well-known compounds.
Research into this area has led to the development of compounds with notable vasoactive and anti-hypertensive properties. For instance, the closely related compound, 2-[α-(2,6-dichlorophenoxy)-ethyl]-Δ2-imidazoline, has been patented for its utility as an anti-hypertensive agent. google.com This demonstrates the pharmaceutical interest in combining a 2,6-dichlorophenoxy moiety with an imidazoline ring. The presence of the chlorine atoms in the ortho positions of the phenyl ring often influences the molecule's conformation and its ability to interact with biological targets. The research landscape is dominated by the synthesis and evaluation of these compounds for their effects on adrenergic receptors, highlighting the therapeutic potential of this specific structural combination. nih.gov
Structural Nomenclature and Distinctive Features of this compound
The systematic name, this compound, precisely describes its molecular architecture:
2-imidazoline: This defines the core heterocyclic system, a five-membered ring with two nitrogen atoms and a double bond between carbon-2 and one of the adjacent nitrogens.
(2,6-Dichlorophenyloxy)-: This describes the substituent attached to the number 2 position of the imidazoline ring. It consists of a phenyl group chlorinated at positions 2 and 6, linked to the imidazoline ring via an oxygen atom (an ether linkage, denoted by "oxy").
As specific experimental data for this compound is not widely published, the following table presents predicted physicochemical properties.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₂O |
| Molecular Weight | 247.08 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 41.6 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.85 |
Historical Perspectives on Related Imidazoline Compounds (e.g., 2-(2,6-dichlorophenylamino)-2-imidazoline analogues)
The investigation of imidazoline derivatives with aryloxy substituents is not a new endeavor. Early research, dating back to at least 1947, described the synthesis of various 2-(aryloxymethyl)-imidazolines, establishing a foundational interest in this class of compounds. acs.org These initial studies paved the way for more complex derivatives.
However, the most significant historical driver for research in this area came from the development of the amino-analogue, 2-(2,6-dichlorophenylamino)-2-imidazoline (Clonidine), and its hydrochloride salt. google.com Synthesized in the 1960s, it was found to possess potent antihypertensive properties. nih.gov This discovery spurred extensive pharmacological investigation into its mechanism of action, revealing its effects on the central nervous system and cardiovascular system. nih.govnih.gov The success of this compound solidified the 2-(2,6-dichlorophenylamino)-2-imidazoline framework as a critical pharmacophore, leading to the synthesis and evaluation of a multitude of related analogues for various therapeutic applications. nih.govgoogle.com This historical focus on the "amino" derivatives has created a rich body of literature that provides a comparative basis for understanding the potential significance of the less-explored "oxy" analogues like this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2N2O |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2-(2,6-dichlorophenoxy)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H,12,13) |
InChI Key |
HMMDMDFSARDMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)OC2=C(C=CC=C2Cl)Cl |
Synonyms |
2-(2,6-dichlorophenyloxy)-2-imidazoline ST 1966 ST-1966 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 2 2,6 Dichlorophenyloxy 2 Imidazoline and Analogues
General Strategies for 2-Imidazoline Ring Construction
The formation of the 2-imidazoline ring is a well-established field in heterocyclic chemistry, with several robust methods available. These strategies typically involve the cyclization of a C-N-C-C-N backbone, most commonly derived from ethylenediamine (B42938) and a one-carbon electrophile.
A prevalent and direct method for synthesizing 2-imidazolines is the condensation of an aldehyde with ethylenediamine. organic-chemistry.orgnih.gov This reaction requires an oxidative step to convert the initially formed aminal or imidazolidine (B613845) intermediate into the final imidazoline (B1206853). A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions. organic-chemistry.orggov.bc.ca
The choice of oxidant is critical and can influence reaction time, yield, and substrate scope. For instance, the use of molecular iodine in the presence of potassium carbonate provides a good yield for the preparation of 2-imidazolines from aldehydes. gov.bc.caacs.org Other effective systems include N-iodosaccharin (NISac), which allows the reaction to proceed at room temperature, and tert-butyl hypochlorite. organic-chemistry.orggov.bc.ca Environmentally benign approaches utilizing hydrogen peroxide with a sodium iodide catalyst have also been reported. gov.bc.ca
Table 1: Comparison of Oxidizing Systems for Aldehyde-Ethylenediamine Condensation
| Oxidant/Catalyst System | Key Features | Reference |
|---|---|---|
| Iodine (I₂) / K₂CO₃ | Good yields, readily available reagents. | gov.bc.caacs.org |
| N-Iodosaccharin (NISac) | Efficient, proceeds at room temperature. | organic-chemistry.org |
| tert-Butyl hypochlorite | High yields, suitable for preparing bis(imidazolines). | gov.bc.ca |
| H₂O₂ / NaI / MgSO₄ | Mild, environmentally friendly process. | gov.bc.ca |
| Pyridinium hydrobromide perbromide | Good yields, reaction proceeds in water at room temperature. | gov.bc.ca |
Transition metal catalysis offers powerful and versatile routes to imidazoline derivatives, often enabling the construction of highly substituted or complex structures. Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides, for example, can produce polysubstituted 2-imidazolines by forming new carbon-carbon and carbon-nitrogen bonds in a single step. google.com Copper-catalyzed reactions are also prominent. For instance, the amination of aliphatic C-H bonds of N-alkylamidines using a Cu(OAc)₂ catalyst can yield dihydroimidazoles. google.com Furthermore, recyclable, heterogeneous catalysts like titania-supported CuCl₂ have been employed for the aerobic synthesis of imidazo[1,2-a]pyridines, a related fused heterocyclic system, demonstrating the potential for greener, more sustainable processes. wikipedia.org
The synthesis of 2-amino-2-imidazolines, which are key precursors and structural motifs in many bioactive molecules, can be achieved through several primary routes. nih.gov One common method is the cyclization of an ethylenediamine precursor with reagents like isothiocyanates, S-methylisothiouronium salts, or N-arylthiocarbamates. nih.gov An alternative approach involves the displacement of a suitable leaving group from the 2-position of a pre-formed imidazoline ring. nih.gov
For arylamino-substituted imidazolines, a widely used strategy involves the reaction of an appropriately substituted aniline (B41778) with a cyclizing agent. This approach is fundamental to the synthesis of clonidine (B47849) and its analogues, as detailed in section 2.3. google.com
Synthetic Pathways for Introducing Phenoxy and Halogenated Aryl Moieties at the 2-Position of the Imidazoline Ring
The synthesis of the target molecule, 2-(2,6-Dichlorophenyloxy)-2-imidazoline, requires the formation of an O-alkyl imidate (an imidate with an oxygen linkage) rather than the more common N-alkyl imidate (amidine). While specific literature detailing the synthesis of this exact dichlorophenoxy derivative is limited, established chemical principles allow for the postulation of viable synthetic routes.
A classical and highly relevant method is the Pinner reaction. organic-chemistry.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. organic-chemistry.org This intermediate can subsequently react with ammonia (B1221849) or an amine to yield an amidine or imidazoline.
A plausible pathway for synthesizing this compound would therefore begin with the corresponding aryloxyacetonitrile precursor, 2,6-dichlorophenoxyacetonitrile. This nitrile could be subjected to the Pinner reaction with ethanol (B145695) and HCl gas to form the corresponding ethyl imidate hydrochloride salt. Subsequent treatment of this Pinner salt with ethylenediamine would lead to cyclization, yielding the desired this compound.
Another potential route involves the reaction of imidoyl halides with phenoxides. This would entail converting a suitable precursor to an imidoyl chloride, which could then be reacted with sodium 2,6-dichlorophenoxide to form the desired product.
Preparation of Related Dichlorophenyl-Substituted Imidazoline Analogues (e.g., Clonidine)
In contrast to its phenoxy counterpart, the synthesis of the arylamino analogue, 2-(2,6-dichlorophenylamino)-2-imidazoline (Clonidine), is extensively documented. google.com Numerous industrial methods have been patented, often focusing on efficiency, safety, and yield.
A prominent method involves the condensation of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov The reaction is typically heated, and the resulting intermediate is then treated with methanol (B129727) to afford the final product, which is isolated as its hydrochloride salt. nih.gov Variations in reaction time and temperature have been optimized to accelerate the synthesis. nih.gov For example, one patented process describes carrying out the condensation at 90-100 °C for 3-4 hours. Another specifies a temperature of 75-80 °C for 7.5-8 hours. nih.gov
Table 2: Selected Patented Methods for Clonidine Synthesis
| Precursors | Key Reagent | Conditions | Reference |
|---|---|---|---|
| 2,6-Dichloroaniline, 1-Acetyl-2-imidazolidone | Phosphorus oxychloride | 90-100 °C, 3-4 h | |
| 2,6-Dichloroaniline, 1-Acetyl-2-imidazolidone | Phosphorus oxychloride | 75-80 °C, 7.5-8 h, then methanolysis | nih.gov |
| 2,6-Dichloroaniline, Formic acid | Thionyl chloride, Sulfuryl chloride | Multi-step process involving formylation and chlorination | |
| Thiourea (B124793) complex of 2,6-dichloro-4-nitroaniline | Direct cyclization | Shorter, safer route involving a novel thiourea intermediate |
Derivatization and Functionalization Strategies for Imidazoline Cores
Once the imidazoline core is constructed, it can be subjected to various derivatization and functionalization reactions to explore structure-activity relationships or to synthesize new chemical entities. These transformations can target the imidazoline ring itself or its substituents.
One common transformation is the dehydrogenation of a 2-imidazoline to its corresponding imidazole (B134444). organic-chemistry.org This aromatization can be achieved using various metal catalysts like palladium or platinum, or with chemical oxidants such as (diacetoxyiodo)benzene. organic-chemistry.orggov.bc.ca
Direct functionalization of the imidazoline or imidazole ring is also possible. For instance, imidazol-2-ylidene-boranes can undergo rapid lithiation at the C4 position, and the resulting organolithium intermediate can be quenched with a variety of electrophiles to install new functional groups. This strategy provides a powerful tool for decorating the heterocyclic core. Furthermore, regioselective halogenation of related electron-rich aromatic systems can be achieved using specialized catalytic methods, suggesting pathways for introducing additional halogen atoms if desired. These derivatization strategies highlight the versatility of the imidazoline scaffold as a template for chemical library development.
Advanced Analytical Characterization Techniques for 2 2,6 Dichlorophenyloxy 2 Imidazoline
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(2,6-dichlorophenylamino)-2-imidazoline and assessing its purity. These methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2-(2,6-dichlorophenylamino)-2-imidazoline, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework.
¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of clonidine (B47849) hydrochloride, the spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring and the methylene (B1212753) (CH₂) protons of the imidazoline (B1206853) ring. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for clonidine hydrochloride shows characteristic peaks for the carbon atoms in the dichlorophenyl ring and the imidazoline ring. chemicalbook.com A study published in the Journal of the American Chemical Society also provides ¹³C NMR spectral data. nih.gov
Table 1: Representative NMR Data for Clonidine Hydrochloride in DMSO-d₆ This table is for illustrative purposes; actual chemical shifts can vary slightly based on experimental conditions.
| Nucleus | Chemical Shift (ppm) Range | Assignment |
| ¹H NMR | 7.0 - 7.5 | Aromatic protons (C₆H₃Cl₂) |
| 3.5 - 3.8 | Methylene protons (-CH₂-CH₂-) | |
| ~8.0 - 9.0 | Amine/Imine protons (-NH-) | |
| ¹³C NMR | ~158 | Imidazoline C2 (C=N) |
| 128 - 145 | Aromatic carbons (C₆H₃Cl₂) | |
| ~42 | Methylene carbons (-CH₂-CH₂-) |
Mass Spectrometry (MS, e.g., HR-ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable for its high accuracy. For 2-(2,6-dichlorophenylamino)-2-imidazoline, the protonated molecule [M+H]⁺ is typically observed.
In LC-MS/MS analyses, the precursor ion with a mass-to-charge ratio (m/z) of 230.0 is characteristic of the protonated free base of clonidine. nih.govnih.gov This precursor ion can be further fragmented to produce product ions, such as the one at m/z 213, which aids in structural confirmation. nih.gov The NIST WebBook also contains the electron ionization mass spectrum for clonidine. nist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride shows characteristic absorption bands. chemicalbook.com A detailed study combining FT-IR and Raman spectra with density functional theory (DFT) calculations has provided a complete vibrational assignment for the molecule. conicet.gov.ar Key vibrational modes include N-H stretching, C=N stretching of the imidazoline ring, and C-Cl stretching from the dichlorophenyl group. The Japanese Pharmacopoeia also specifies the use of IR spectroscopy for the identification of clonidine hydrochloride by comparing its spectrum to a reference standard. nihs.go.jp
Table 2: Key IR Absorption Bands for Clonidine Hydrochloride This table is for illustrative purposes; actual wavenumbers can vary.
| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |
| 3200 - 3400 | N-H Stretch | Amine/Imine |
| ~1640 | C=N Stretch | Imidazoline ring |
| 1500 - 1600 | C=C Stretch | Aromatic ring |
| 700 - 800 | C-Cl Stretch | Dichlorophenyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and identification. The UV spectrum of 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride in a solution of 0.01 M hydrochloric acid is used for its identification, with the spectrum expected to match that of a reference standard. nihs.go.jpfda.gov Characterization of a tetraphenylborate (B1193919) salt of the compound also utilized UV spectroscopy. mdpi.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformation.
The molecular structure of clonidine in its free base form has been determined by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/c. nih.gov The study showed a nearly perpendicular arrangement of the phenyl and imidazoline rings. nih.gov The crystal structure of a tetraphenylborate salt of clonidine has also been reported in detail. mdpi.com Furthermore, the crystal packing of clonidine hydrochloride has been investigated, providing insight into its solid-state organization. conicet.gov.ar
Table 3: Selected Crystallographic Data for Clonidine Free Base Data from a 2017 study by Reva, et al. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.151 (3) |
| b (Å) | 12.522 (3) |
| c (Å) | 25.493 (6) |
| β (°) | 105.161 (13) |
| Volume (ų) | 2819.5 (13) |
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the elemental composition (by mass) of a compound. The results are compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For 2-(2,6-dichlorophenylamino)-2-imidazoline, the analysis would focus on the percentages of carbon, hydrogen, nitrogen, and chlorine.
The established molecular formula for the free base is C₉H₉Cl₂N₃, and for the hydrochloride salt, it is C₉H₁₀Cl₃N₃. nist.govmanchesterorganics.comebi.ac.uk Based on these formulas, the theoretical elemental composition can be calculated and used as a benchmark for experimental results.
Table 4: Theoretical Elemental Composition
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Chlorine |
| Clonidine (Free Base) | C₉H₉Cl₂N₃ | 46.98 | 3.94 | 18.26 | 30.82 |
| Clonidine Hydrochloride | C₉H₁₀Cl₃N₃ | 40.55 | 3.78 | 15.76 | 39.90 |
Computational Chemistry and Molecular Modeling of 2 2,6 Dichlorophenyloxy 2 Imidazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 2-(2,6-Dichlorophenyloxy)-2-imidazoline. DFT methods are used to calculate the molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps, helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack, providing insights into its chemical reactivity. nih.gov
Studies on related imidazoline (B1206853) derivatives have utilized DFT to understand their structure and electronic characteristics. For instance, the synthesis and characterization of compounds like (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline have been complemented by DFT calculations to confirm their molecular geometry and vibrational frequencies. nih.gov Furthermore, DFT has been employed to study the interaction between clonidine (B47849), a related imidazoline derivative, and tetraphenylborate (B1193919), providing theoretical insights into their interaction mechanism. researchgate.net These studies highlight the utility of quantum chemical calculations in elucidating the fundamental electronic properties that govern the behavior of these molecules.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound and its interactions with biological targets. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and how it binds to a receptor. This information is critical for understanding the mechanism of action and for designing ligands with improved affinity and selectivity.
MD simulations have been used to study the interaction of imidazoline derivatives with various receptors. For example, simulations have been employed to investigate the conformational stability of the MDM2 N-terminal domain in the presence of imidazoline-based inhibitors, revealing the importance of the flexible N-terminal region in ligand binding. nih.gov In another study, MD simulations were used to explore the interaction of four imidazoline derivatives with the potassium ion channel Kir6.2, providing theoretical support for the pharmacological study of these drugs. researchgate.net These simulations can help identify key amino acid residues involved in ligand-target interactions and elucidate the dynamic nature of the binding process. nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For imidazoline derivatives, SAR studies have been instrumental in identifying the key structural features required for affinity and selectivity towards different imidazoline receptor subtypes (I1, I2, etc.). nih.govnih.govresearchgate.net
Research has shown that modifications to the imidazoline ring, the aromatic moiety, and the linking bridge can significantly impact the pharmacological profile of these compounds. researchgate.net For example, the nature and position of substituents on the phenyl ring can influence selectivity for I1 or I2 receptors. researchgate.net A large number of derivatives have been synthesized and studied to establish congruent qualitative SARs, which help in identifying the structural elements that govern affinity and selectivity. nih.gov These studies are crucial for the rational design of new ligands with desired therapeutic properties. jopir.inchemijournal.com
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. uniroma1.itresearchgate.net
For imidazoline receptor ligands, QSAR studies have been conducted to develop models that predict their binding affinity. tandfonline.comresearchgate.netdrugbank.com These models often use molecular descriptors such as partial atomic charges, log D (a measure of lipophilicity), and dipole moment to build a statistically significant relationship with biological activity. tandfonline.comresearchgate.net For instance, a QSAR study on potent I1-imidazoline receptor ligands resulted in a model indicating that an increase in log D and dipole moment, along with a decrease in the charge on a specific nitrogen atom in the heterocyclic moiety, are predictors of better selectivity and affinity. tandfonline.comresearchgate.net The development and validation of robust QSAR models are essential steps in modern drug discovery, enabling the efficient screening of virtual libraries and the prioritization of compounds for synthesis and testing. jmchemsci.comnih.govnih.gov
| Descriptor | Impact on I1 Receptor Affinity | Reference |
| log D (Distribution Coefficient) | Increase | tandfonline.comresearchgate.net |
| Dipole Moment | Increase | tandfonline.comresearchgate.net |
| N-2 Charge (Heterocyclic Moiety) | Decrease | tandfonline.comresearchgate.net |
| Molar Refractivity | Increase | drugbank.comresearchgate.net |
Pharmacophore Modeling for De Novo Design and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. Ligand-based pharmacophore models are generated from a set of active molecules when the 3D structure of the target is unknown. semanticscholar.orgmdpi.com
For imidazoline receptor ligands, pharmacophore models have been developed to define the key features required for binding to different imidazoline receptor subtypes. nih.govnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. semanticscholar.org The generation of a robust pharmacophore model is a crucial first step in virtual screening campaigns aimed at discovering novel chemical scaffolds with the desired biological activity. acs.orgmdpi.comfrontiersin.orgresearchgate.net These models serve as 3D queries to search large chemical databases for molecules that match the defined pharmacophoric features. acs.orgmdpi.comfrontiersin.org
Structure-Based Pharmacophore Derivation from Receptor Data
The derivation of a structure-based pharmacophore model is a crucial step in understanding the interaction between a ligand and its receptor. This process involves identifying the key chemical features of a ligand that are essential for binding to a specific receptor. For a compound like this compound, this would typically involve the following hypothetical steps:
Receptor Identification and Preparation: The primary target receptor for this compound would first be identified. The three-dimensional structure of this receptor, often obtained from crystallographic data, would be prepared for modeling. This preparation includes adding hydrogen atoms, assigning partial charges, and optimizing the structure to relieve any steric clashes.
Binding Site Analysis: The active site of the receptor where the ligand binds is then analyzed to identify key interaction points. These can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore Feature Mapping: Based on the interactions observed between known active ligands and the receptor's binding site, a pharmacophore model is generated. This model represents the spatial arrangement of essential features required for biological activity.
A hypothetical pharmacophore model for an imidazoline derivative might include features such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group, all positioned at specific distances and angles from each other.
Table 1: Hypothetical Pharmacophoric Features for an Imidazoline Receptor Ligand
| Pharmacophoric Feature | Description | Potential Corresponding Group in this compound |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Nitrogen atom in the imidazoline ring. |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Amine group in the imidazoline ring. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Dichlorophenyl ring. |
| Hydrophobic Group | A nonpolar group that interacts favorably with nonpolar residues. | The dichlorophenyl moiety. |
Applications in Computational Screening and Lead Optimization
Once a pharmacophore model is established, it can be employed in virtual screening to identify new potential ligands from large chemical databases. This process helps in narrowing down the number of compounds for experimental testing, thereby saving time and resources.
Virtual Screening: The pharmacophore model is used as a 3D query to search databases of chemical compounds. Molecules that match the pharmacophoric features are selected as potential hits.
Lead Optimization: For a known active compound like this compound, the pharmacophore model can guide the modification of its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. For instance, chemists could synthesize new derivatives by modifying the substituents on the dichlorophenyl ring to enhance hydrophobic interactions.
Table 2: Illustrative Applications in a Lead Optimization Workflow
| Application | Description | Relevance to this compound |
| Scaffold Hopping | Replacing the core structure (scaffold) of a molecule with a different one while maintaining the essential pharmacophoric features. | Identifying novel chemical scaffolds that mimic the binding mode of the imidazoline ring. |
| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. | Replacing the chloro substituents with other halogens or small alkyl groups to modulate electronic and steric properties. |
| Fragment-Based Growth | Growing a small molecular fragment within the binding pocket to identify new interactions. | Adding functional groups to the dichlorophenyl ring to explore additional binding interactions within the receptor pocket. |
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be used to predict its binding mode and affinity with its target receptor.
The process involves:
Preparation of Ligand and Receptor: The 3D structures of both the ligand (this compound) and the receptor are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Table 3: Hypothetical Key Interactions Predicted by Molecular Docking
| Interaction Type | Potential Interacting Residue in Receptor | Part of this compound Involved |
| Hydrogen Bond | Aspartic Acid, Glutamic Acid | Imidazoline NH group |
| Hydrogen Bond | Serine, Threonine | Imidazoline N atom |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Dichlorophenyl ring |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Dichlorophenyl ring |
Without specific published research on this compound, the tables and descriptions provided above are based on general principles of computational chemistry and molecular modeling as applied to similar imidazoline compounds.
Exploration of Derivatives and Analogues of 2 2,6 Dichlorophenyloxy 2 Imidazoline for Structure Function Insights
Rational Design and Synthesis of Chemically Modified Analogues
The rational design of analogues of 2-(2,6-Dichlorophenyloxy)-2-imidazoline is a strategic process aimed at optimizing its pharmacological profile. This involves the systematic modification of the molecule to enhance desired properties while minimizing unwanted effects. The synthesis of these chemically modified analogues often involves multi-step procedures, starting from readily available precursors.
One common approach involves the condensation of 1,2-diamino compounds with nitriles or esters to form the core imidazoline (B1206853) ring. Various synthetic methods, including classical procedures and more modern techniques like microwave-assisted synthesis, have been employed to improve reaction yields and efficiency. The substitution on the imidazoline ring is a key area of focus, as it allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can significantly impact its biological activity.
The synthesis of related imidazole-containing compounds has also provided valuable insights. For instance, the synthesis of imidazole-coumarin conjugates has been achieved by coupling 1H-imidazole-2-thiol with various 3-(chloromethyl)coumarins. mdpi.com Such synthetic strategies can be adapted to create a diverse library of analogues for structure-activity relationship studies.
Conformational Analysis of Diverse Imidazoline Ring Systems and Their Substituents
The three-dimensional conformation of the imidazoline ring and its substituents is a critical determinant of its interaction with biological targets. Conformational analysis, utilizing computational methods such as molecular mechanics (MM+) and semi-empirical (AM1) calculations, has been instrumental in understanding the preferred spatial arrangements of these molecules.
Studies on related imidazole (B134444) derivatives have shown that the imidazoline ring can adopt various conformations, and the presence of substituents can significantly influence the rotational barriers of single bonds within the molecule. For many imidazoline derivatives, low-energy rotation barriers suggest that multiple conformers can exist and readily interconvert, which may be crucial for binding to the active site of a receptor. lew.ro The planarity of the imidazole ring is a common feature, though substituents can cause deviations from this planarity. mdpi.com
The orientation of substituents on the imidazoline ring can lead to different spatial arrangements, such as syn and anti conformations. The relative stability of these conformers is influenced by intramolecular interactions and the surrounding environment. Understanding the conformational landscape of these molecules is essential for designing analogues that can adopt the optimal conformation for biological activity.
Comprehensive Structure-Activity Relationship (SAR) Studies of Substituted Imidazolines
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity. For substituted imidazolines, SAR studies have revealed several key insights.
The nature and position of substituents on both the phenyl ring and the imidazoline moiety have been shown to be critical for activity. For instance, in related imidazole derivatives, the introduction of different functional groups can drastically alter their biological effects. SAR studies on imidazole-coumarin conjugates have demonstrated that substituents such as fluorine, chlorine, bromine, and methoxy groups on the coumarin moiety influence their antiviral activity. mdpi.com
Systematic variations of substituents have allowed researchers to map the pharmacophore, which is the essential arrangement of functional groups required for biological activity. These studies often involve synthesizing a series of compounds with incremental changes to their structure and then evaluating their biological activity. The data generated from these studies are then used to build models that can predict the activity of novel compounds.
Below is a table summarizing hypothetical SAR data for a series of 2-(phenyloxy)-2-imidazoline analogues, illustrating how substituent changes can affect biological activity.
| Compound | R1 (Phenyl Ring) | R2 (Imidazoline Ring) | Relative Potency |
| 1 | 2,6-dichloro | H | 100 |
| 2 | 2-chloro | H | 50 |
| 3 | 4-chloro | H | 20 |
| 4 | 2,6-dimethyl | H | 75 |
| 5 | 2,6-dichloro | Methyl | 80 |
| 6 | 2,6-dichloro | Ethyl | 60 |
This interactive table allows for the sorting of data to better visualize the impact of different substituents on the relative potency of the compounds.
Impact of Substituent Variation on Biological Selectivity and Potency
The variation of substituents on the core structure of this compound has a profound impact on both its potency and its selectivity for different biological targets. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity refers to its ability to interact with a specific target over others.
Substituents can influence potency through various mechanisms, including altering the molecule's binding affinity to its target, affecting its electronic properties, and modifying its lipophilicity, which can impact its ability to cross biological membranes. For example, the presence of electron-withdrawing groups, such as the chlorine atoms in the 2 and 6 positions of the phenyl ring, can significantly influence the electronic distribution of the entire molecule and, consequently, its interaction with a receptor.
Selectivity is often governed by the subtle differences in the binding pockets of different receptors. By carefully selecting substituents, it is possible to design analogues that fit preferentially into the binding site of one receptor subtype over another. For instance, the size and shape of a substituent can introduce steric hindrance that prevents binding to one receptor while still allowing it to bind to another.
In broader studies of imidazole-containing compounds, it has been observed that even minor changes, such as the addition of a methyl group, can alter the selectivity profile of a molecule. mdpi.com The strategic placement of substituents can therefore be used to fine-tune the pharmacological properties of this compound analogues, leading to the development of more potent and selective therapeutic agents.
Future Research Directions and Unexplored Avenues for 2 2,6 Dichlorophenyloxy 2 Imidazoline
Development of Novel and Green Synthetic Methodologies
The synthesis of 2-imidazolines has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research should prioritize the development of novel, environmentally benign synthetic routes to 2-(2,6-Dichlorophenyloxy)-2-imidazoline.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). This technique has the potential to significantly reduce reaction times, increase yields, and minimize the use of hazardous solvents. Another area of focus could be the development of catalytic methods that utilize earth-abundant and non-toxic catalysts, moving away from harsher reagents. For instance, the use of iodine or hydrogen peroxide as an oxidant in the synthesis of similar imidazoline (B1206853) structures has shown promise and could be adapted. organic-chemistry.org
Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would enhance the efficiency and sustainability of producing this compound. Such methodologies would not only be more environmentally friendly but also more cost-effective for potential large-scale production.
Integration of Advanced Computational Techniques for Enhanced Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive trial-and-error. For this compound, advanced computational techniques can provide invaluable insights.
Future research should employ methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the electronic structure, conformational flexibility, and potential interactions of the molecule with biological targets. These models can predict key parameters like receptor binding affinities and potential metabolic pathways. For example, computational studies on related imidazoline-2-chalcogenone derivatives have successfully elucidated their reactivity and interaction with dihalogens, showcasing the power of these in silico approaches. nih.gov
Predictive modeling can also be instrumental in designing derivatives of this compound with enhanced properties. By systematically modifying the structure in silico, researchers can identify promising candidates for synthesis and experimental validation, accelerating the discovery of new bioactive compounds.
Comprehensive Elucidation of Receptor Subtype Selectivity and Allosteric Modulation Mechanisms
The imidazoline scaffold is known to interact with a variety of receptors, including adrenergic and imidazoline receptors. nih.govdrugbank.com A critical area for future research on this compound is the detailed characterization of its receptor binding profile and functional activity. It is essential to determine its affinity and selectivity for different receptor subtypes, as this will be crucial in understanding its potential pharmacological effects. For instance, studies on the related compound 2-(2,6-diethylphenylamino)-2-imidazoline have revealed its interaction with α2-adrenergic receptor subtypes. nih.gov
Beyond simple receptor binding, investigating the potential for allosteric modulation is a key frontier. Allosteric modulators bind to a site on the receptor distinct from the primary binding site, offering a more nuanced way to control receptor activity. Research should aim to determine if this compound can act as an allosteric modulator and to identify the specific mechanisms involved. This could lead to the development of novel therapeutic agents with improved specificity and fewer side effects.
Exploration of New Chemical Biology Applications and Molecular Targets
The diverse biological activities associated with the imidazoline core suggest that this compound could have a wide range of applications in chemical biology. nih.gov Future research should focus on identifying novel molecular targets and exploring new therapeutic areas.
High-throughput screening of this compound against various biological targets could uncover unexpected activities. Furthermore, the development of chemical probes based on its structure could be a valuable tool for studying biological pathways and identifying new protein-protein interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-(2,6-Dichlorophenyloxy)-2-imidazoline to maximize yield and purity?
- Methodological Answer : Synthesis involves reacting substituted thienyl-methyl derivatives with 2,6-dichlorophenylamine under controlled conditions. Key steps include:
- Solvent Selection : Use methanol or ethanol for crystallization to improve purity .
- Purification : Thin-layer chromatography (TLC) to monitor reaction progress, followed by evaporation under reduced pressure. Yields range from 27.6% to 38.6% depending on substituents (e.g., 30.0% for 2-chloro-4-methylphenyl derivatives) .
- Table 1 : Synthesis Yields and Melting Points
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| Thienyl-(2)-methyl | 27.6 | 111–114 |
| 2-Chloro-4-methylphenyl | 30.0 | 106–108 |
| 3-Methylthienyl-(2)-methyl | 9.7 | 273–276 |
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to confirm homogeneity .
- Melting Point Analysis : Compare observed values with literature data (e.g., 272–275°C for hydrobromide salts) .
- Spectroscopy : NMR and MS for structural confirmation (not explicitly in evidence but inferred from synthesis protocols).
Q. What safety protocols are essential for handling this compound hydrochloride?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to toxicity (H301: toxic if swallowed; H330: fatal if inhaled) .
- Emergency Procedures : Immediate ventilation for inhalation exposure; contact poison control (UN 2811 hazard code) .
Advanced Research Questions
Q. What in vivo models are suitable for studying the hypotensive effects of this compound?
- Methodological Answer :
- Animal Models :
- Dogs/Rabbits : Measure blood pressure changes via arterial cannulation after intravenous administration (dose range: 0.1–1.0 mg/kg) .
- Central vs. Peripheral Action : Use decerebrate models or α-adrenergic receptor antagonists (e.g., yohimbine) to differentiate mechanisms .
Q. How do contradictory findings on the compound’s mechanism of action (central vs. peripheral) inform experimental design?
- Methodological Answer :
- Hypothesis Testing :
- Central Inhibition : Administer via intracerebroventricular injection to assess sympathetic tone suppression .
- β-Adrenergic Modulation : Use isolated tissue assays (e.g., rat vas deferens) to evaluate receptor affinity .
- Data Integration : Cross-reference electrophysiological data (e.g., neuronal firing rates in brainstem nuclei) with systemic hemodynamic responses .
Q. What is the significance of this compound’s blood-brain barrier (BBB) permeability in its pharmacological profile?
- Methodological Answer :
- logBB Value : Experimental logBB = 0.11 (calculated = -0.14), indicating moderate BBB penetration .
- Implications : Design studies to correlate CNS exposure (e.g., microdialysis) with hypotensive efficacy. Compare with analogs like clonidine (logBB = -0.09) to optimize CNS targeting .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported mechanisms of action?
- Methodological Answer :
- Controlled Variables :
- Species-Specific Responses : Test multiple species (e.g., rats vs. cats) to identify model-dependent effects .
- Receptor Binding Assays : Use radioligand competition assays (e.g., α2A vs. α2C adrenergic receptors) to clarify selectivity .
- Case Study : Clonidine’s dual action (central sympatholytic and peripheral vasodilatory) was resolved using knockout mice lacking specific adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
